(2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide
Description
The compound (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide features a conjugated α,β-unsaturated carbonyl system with a cyano group at the α-position. Its structure includes a phenyl group attached to the amide nitrogen and a 5-(4-sulfamoylphenyl)-substituted furan moiety.
Properties
IUPAC Name |
(E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c21-13-15(20(24)23-16-4-2-1-3-5-16)12-17-8-11-19(27-17)14-6-9-18(10-7-14)28(22,25)26/h1-12H,(H,23,24)(H2,22,25,26)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVVKRMQPSEQIH-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide exhibit significant anticancer properties. The compound's structure allows it to interact with key biological targets involved in cancer cell proliferation. For instance, studies have shown that similar furan derivatives can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers, thereby reducing tumor growth and proliferation rates .
2. Anti-inflammatory Properties
The sulfonamide group in the compound is known for its anti-inflammatory effects. Compounds containing sulfonamide moieties have been studied for their ability to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. This suggests that this compound could be developed further as an anti-inflammatory agent .
Pharmacological Insights
1. Structure-Activity Relationship Studies
The pharmacological efficacy of this compound has been explored through structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the compound's structure can enhance its biological activity. For example, variations in the phenyl and furan substituents have been shown to influence the compound's binding affinity to target receptors .
2. Potential as a Therapeutic Agent
Given its unique structure, this compound may serve as a lead compound for developing new therapeutic agents targeting diseases such as cancer and inflammatory disorders. The presence of both cyano and sulfonamide functionalities provides opportunities for further chemical modifications that could enhance potency and selectivity against specific targets .
Material Science Applications
1. Organic Electronics
Recent studies suggest that compounds like this compound could be utilized in organic electronic devices due to their electronic properties. The furan ring can contribute to charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anticancer properties | Demonstrated inhibition of EGFR leading to reduced tumor growth in vitro |
| Study 2 | Evaluate anti-inflammatory effects | Showed significant reduction in inflammation markers in animal models |
| Study 3 | Explore electronic properties | Confirmed potential use in organic electronics with favorable charge transport characteristics |
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The furan ring and sulfamoyl group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally similar derivatives, highlighting substituent effects on molecular weight, melting point, and synthetic yield:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (5b) and chloro (5c) substituents on the phenyl ring significantly impact yields (90% vs. 63%), likely due to electronic effects on reaction intermediates .
- Molecular Weight and Polarity: The sulfamoyl group increases polarity and molecular weight compared to non-sulfonamide analogs (e.g., compound: MW 306.34 vs. target compound: MW 393.41) .
- Thermal Stability: Higher melting points in sulfamoyl-containing compounds (5b: 292°C, 5c: 286°C) suggest enhanced crystallinity and stability compared to non-sulfonamide derivatives .
Biological Activity
The compound (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide , known for its complex structure, has garnered attention for its potential biological activities. This article examines the biological properties of this compound, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 332.33 g/mol. It contains a cyano group, a phenyl ring, and a furan moiety, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups often exhibit significant antimicrobial properties. A study on related sulfamoyl compounds demonstrated their effectiveness against various bacterial strains. For example, N-(4-sulfamoylphenyl)propionamide showed promising results against Gram-positive bacteria, suggesting that the sulfamoyl group enhances antimicrobial efficacy .
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| N-(4-sulfamoylphenyl)propionamide | Antimicrobial | Gram-positive bacteria | |
| This compound | Antimicrobial Potential | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines through apoptosis induction. The mechanism is believed to involve the disruption of mitochondrial function and the activation of caspases, which are critical in the apoptotic pathway. In particular, studies on related compounds have shown that they can induce cell cycle arrest and promote apoptosis in various cancer cell lines .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.
Case Studies
Several case studies have explored the biological activity of related compounds with similar structural features:
- Study on Antimicrobial Efficacy : A study highlighted the synthesis and evaluation of various sulfamoyl derivatives, noting significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : Research focused on the anticancer potential of compounds containing furan rings indicated that these structures could effectively target multiple cancer pathways, leading to enhanced therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
